N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 890954-86-6
VCID: VC8309452
InChI: InChI=1S/C23H22N2O2S2/c1-16-7-9-19(10-8-16)23-25-17(2)22(28-23)13-14-24-29(26,27)21-12-11-18-5-3-4-6-20(18)15-21/h3-12,15,24H,13-14H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
Molecular Formula: C23H22N2O2S2
Molecular Weight: 422.6 g/mol

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide

CAS No.: 890954-86-6

Cat. No.: VC8309452

Molecular Formula: C23H22N2O2S2

Molecular Weight: 422.6 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide - 890954-86-6

Specification

CAS No. 890954-86-6
Molecular Formula C23H22N2O2S2
Molecular Weight 422.6 g/mol
IUPAC Name N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]naphthalene-2-sulfonamide
Standard InChI InChI=1S/C23H22N2O2S2/c1-16-7-9-19(10-8-16)23-25-17(2)22(28-23)13-14-24-29(26,27)21-12-11-18-5-3-4-6-20(18)15-21/h3-12,15,24H,13-14H2,1-2H3
Standard InChI Key PPSXAJFFNFXKRZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
Canonical SMILES CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 2-position with a 4-methylphenyl group and at the 5-position with an ethyl chain linked to a naphthalene-2-sulfonamide moiety. Key structural attributes include:

  • Thiazole Core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 4-methyl group on the thiazole and the 4-methylphenyl substituent enhance hydrophobic interactions .

  • Naphthalene Sulfonamide: A bicyclic aromatic system conjugated to a sulfonamide group, which is known for its electron-withdrawing properties and ability to participate in hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.890954-86-6
Molecular FormulaC23H22N2O2S2\text{C}_{23}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}_{2}
Molecular Weight422.6 g/mol
IUPAC NameN-[2-(4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide
SMILESCC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
Topological Polar Surface Area97.8 Ų

The canonical SMILES string highlights the connectivity: the thiazole ring is linked to the ethyl-sulfonamide chain, which terminates in a naphthalene group.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide involves multi-step organic reactions:

  • Thiazole Formation: Cyclocondensation of 4-methylphenyl thioamide with α-halo ketones yields the 4-methyl-2-(4-methylphenyl)thiazole intermediate.

  • Sulfonamide Coupling: Reaction of naphthalene-2-sulfonyl chloride with the ethylamine-substituted thiazole derivative in the presence of coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N-ethyl-diisopropylamine).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
14-Methylphenyl thioamide, α-bromoketone, DCM, 25°C68%
2Naphthalene-2-sulfonyl chloride, TBTU, DIEA, DMF52%

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3) exhibits signals at δ 8.2–7.3 ppm (naphthalene protons), δ 6.9–6.7 ppm (aromatic protons from 4-methylphenyl), and δ 2.4 ppm (methyl groups).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 423.1 [M+H]+^+.

Biological Activities and Mechanistic Insights

Thiazole Pharmacophore

The thiazole ring is a privileged scaffold in drug discovery, contributing to binding affinity through:

  • Hydrophobic Interactions: The 4-methylphenyl group enhances lipid membrane permeability.

  • Hydrogen Bonding: Sulfonamide’s sulfonyl group acts as a hydrogen bond acceptor .

Neurodegenerative Disease Relevance

Although direct studies are lacking, structural analogs (e.g., GPCR17 modulators) suggest potential applications in neurodegenerative disorders. For instance, EP2850068B1 discloses thiazole-triazole hybrids as G protein-coupled receptor 17 (GPCR17) modulators, which regulate oligodendrocyte differentiation in multiple sclerosis .

Table 3: Comparative Bioactivity of Thiazole Derivatives

CompoundTargetIC50_{50}Source
GPCR17 Modulator GPCR1712 nMPatent EP2850068B1
Thiazole-sulfonamideUndeterminedN/AVulcanChem

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